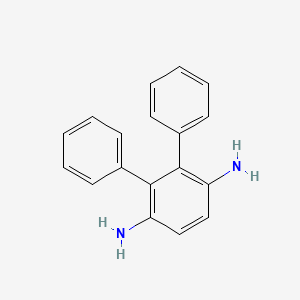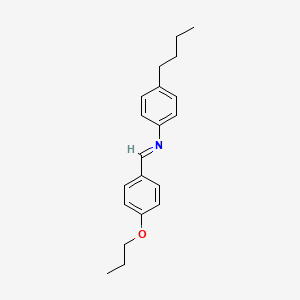
N-(4-Propoxybenzylidene)-4-butylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Propoxybenzylidene)-4-butylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Propoxybenzylidene)-4-butylaniline can be synthesized through a condensation reaction between 4-butylaniline and 4-propoxybenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Propoxybenzylidene)-4-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: The corresponding amine (4-butylaniline) and aldehyde (4-propoxybenzaldehyde).
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N-(4-Propoxybenzylidene)-4-butylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of liquid crystals and other advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N-(4-Propoxybenzylidene)-4-butylaniline depends on its application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Schiff base moiety can also facilitate the formation of coordination complexes with metal ions, which can exhibit unique catalytic or biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Propoxybenzylidene)-4-hexylaniline: Similar structure with a hexyl group instead of a butyl group.
N-(4-Propoxybenzylidene)-4-sec-butylaniline: Similar structure with a sec-butyl group instead of a butyl group.
N-(4-Propoxybenzylidene)-4-methylaniline: Similar structure with a methyl group instead of a butyl group.
Uniqueness
N-(4-Propoxybenzylidene)-4-butylaniline is unique due to its specific combination of the propoxybenzylidene and butylaniline moieties, which can impart distinct physical and chemical properties
Propiedades
Número CAS |
30298-88-5 |
|---|---|
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-1-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-5-6-17-7-11-19(12-8-17)21-16-18-9-13-20(14-10-18)22-15-4-2/h7-14,16H,3-6,15H2,1-2H3 |
Clave InChI |
CCTRVRXHBJSZDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


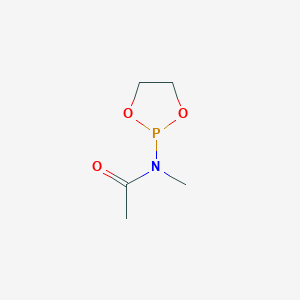

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

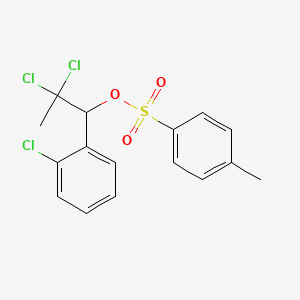
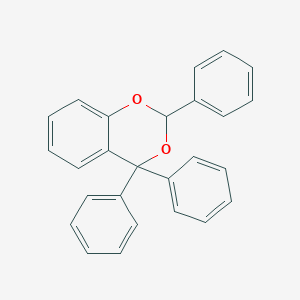
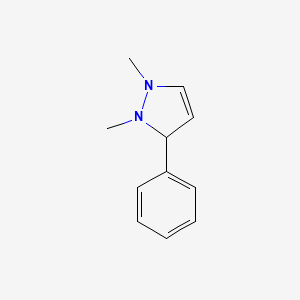
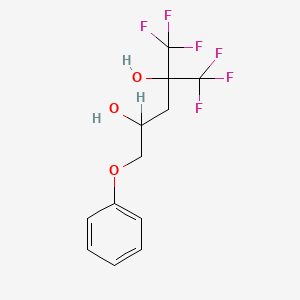
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

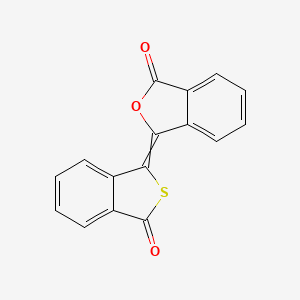
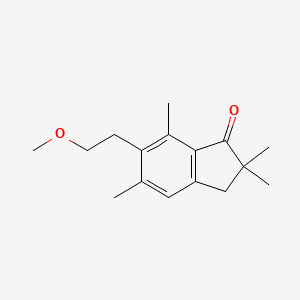
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
